1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
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Overview
Description
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound characterized by the presence of an oxolane ring, a trifluoromethyl group, and a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety is synthesized through the reduction of a pyrrolidinone precursor using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxolane and pyrrolidin-3-ol moieties contribute to the compound’s binding affinity and specificity towards its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolane-3-carbonyl)-3-methylpyrrolidin-3-ol: Similar structure but lacks the trifluoromethyl group.
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)9(16)2-3-14(6-9)8(15)7-1-4-17-5-7/h7,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHYEBJMGZNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC(C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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